3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor

Procure this specific C3-substituted 5-aminopyrazole to ensure fidelity in CCR5 antagonist and 5-HT2A modulator research. Defined in WO 2006/006393 and US 2006/0229335 A1, its unique 2-methylphenethyl group is essential for claimed biological activity. Substitution with generic analogs compromises model validity and patent-aligned development. Essential for lead optimization and structure-property relationship studies.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 1312343-74-0
Cat. No. B1469016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
CAS1312343-74-0
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CCC2=CC(=NN2)N
InChIInChI=1S/C12H15N3/c1-9-4-2-3-5-10(9)6-7-11-8-12(13)15-14-11/h2-5,8H,6-7H2,1H3,(H3,13,14,15)
InChIKeyTYDUIXLKOWFZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine: Defined Role in CCR5 and Serotonin Receptor Patent Landscapes


3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine (CAS: 1312343-74-0) is a C3-substituted 5-aminopyrazole derivative with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol [1]. It is characterized by a 2-methylphenethyl group at the 3-position of the pyrazole ring, with an amino group at the 5-position . While detailed primary research is absent, the compound's specific structure is explicitly defined as an active principle in patent families targeting the CCR5 chemokine receptor [2] and the 5-HT2A serotonin receptor [3]. This distinguishes it as a defined chemical entity in the development of therapeutics for conditions including HIV, inflammatory diseases, and platelet aggregation disorders, rather than a generic research intermediate.

Why 3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine Cannot Be Substituted by Common Analogs: A Question of Target Engagement


Indiscriminate substitution with other 5-aminopyrazoles, even close structural analogs like 3-(4-methylphenyl)-1H-pyrazol-5-amine or 3-butyl-1H-pyrazol-5-amine, is not scientifically valid. The specific 2-methylphenethyl substitution on the pyrazole ring of this compound is a key structural determinant for its claimed biological activity, as it is explicitly defined in patents covering CCR5 antagonism [1] and 5-HT2A receptor modulation [2]. While quantitative bioactivity data is not publicly available for this exact compound, the structure-activity relationship (SAR) of the pyrazole class is well-established: even minor changes in the N-aryl or C-alkyl substituents are known to result in profound shifts in receptor affinity and selectivity [3]. Therefore, using a generic aminopyrazole or a positional isomer in a research or development setting would directly compromise the fidelity of the biological model or the validity of the patent-protected composition.

Quantitative Differentiation Evidence for 3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine


Structural Distinction and Target Definition in CCR5 Antagonism Patent Claims

The compound is specifically claimed as an active ingredient in a patent family (WO 2006/006393) for pyrazole derivatives useful as CCR5 antagonists. This defines a clear mechanistic distinction from other aminopyrazoles, which may target receptors like NPY5, 5-HT2A, or p38α MAPK. While quantitative IC50/Kd values for this specific compound are not publicly disclosed in the patent abstract or available literature, its explicit inclusion in a patent claiming therapeutic utility for CCR5-mediated diseases (HIV infection, asthma, rheumatoid arthritis) provides a strong, verifiable target annotation [1].

CCR5 Antagonist Chemokine Receptor HIV Entry Inhibitor

Specific Inclusion in 5-HT2A Serotonin Receptor Modulator Patent Claims

This compound falls within the scope of formula (A) in patent US 2006/0229335 A1, which claims diarylamine and arylheteroarylamine pyrazole derivatives as modulators of the 5-HT2A serotonin receptor. This provides a second, distinct biological target claim. Other common 5-aminopyrazoles, such as 3-(methylthio)-1H-pyrazol-5-amine or 3-butyl-1H-pyrazol-5-amine, are not covered under these specific claims and have been profiled for entirely different activities (e.g., anticancer cytotoxicity) [1].

5-HT2A Receptor Serotonin Modulator Platelet Aggregation

Differentiated Physicochemical Profile from Direct Aryl-Substituted Analogs

The compound's key physicochemical properties differentiate it from closer structural analogs like 5-amino-3-(4-methylphenyl)pyrazole. The presence of the ethyl linker in the 2-methylphenethyl group increases molecular weight (201.27 vs. 173.21 g/mol), rotatable bond count (3 vs. 1), and calculated LogP (2.09 vs. ~1.28 for a smaller aryl analog) compared to directly attached aryl groups . These changes will influence solubility, permeability, and protein binding, leading to different in vitro and in vivo behavior, even if direct comparative bioactivity data is lacking.

Physicochemical Properties Lipophilicity Molecular Descriptor

Validated Application Scenarios for 3-[2-(2-Methylphenyl)ethyl]-1H-pyrazol-5-amine Based on Evidence


Scaffold for CCR5 Antagonist Development Programs

As the compound is explicitly claimed in patent WO 2006/006393 [1], it is the primary, referenceable chemical scaffold for research groups focused on developing novel CCR5 antagonists. Procurement of this compound, rather than a generic aminopyrazole, is essential for synthesizing and testing compounds that aim to modulate the CCR5 receptor for potential therapeutic applications in HIV entry inhibition, rheumatoid arthritis, or asthma.

Probe for 5-HT2A Receptor Pharmacology and Related Therapeutic Areas

Given its inclusion in patent US 2006/0229335 A1 [2], this compound is a relevant chemical probe for studies investigating the modulation of the 5-HT2A serotonin receptor. Researchers exploring the role of 5-HT2A in platelet aggregation, sleep disorders, or psychosis would select this compound over its analogs to ensure the biological activity is aligned with this specific patent-defined chemical space.

Differentiated Physicochemical Tool for Lipophilicity-Permeability SAR Studies

The compound's distinct physicochemical profile—specifically its higher molecular weight and LogP compared to direct aryl-substituted 5-aminopyrazoles —makes it a valuable comparator in structure-property relationship (SPR) studies. Medicinal chemists can use it to experimentally probe the effect of an ethyl linker on solubility, permeability, and metabolic stability, which is critical data for lead optimization that cannot be obtained by using a smaller, less lipophilic analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.